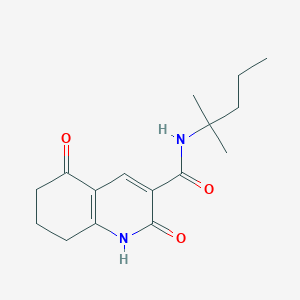![molecular formula C17H19N5O2 B7681369 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea, also known as OPMD-01, is a small molecule that has shown promising results in scientific research for various applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea involves the inhibition of specific enzymes and proteins involved in various cellular processes. 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has been shown to inhibit the activity of several kinases, including AKT and mTOR, which are involved in cell growth and proliferation. In addition, 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has been shown to have various biochemical and physiological effects. Studies have shown that 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea can induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes without affecting other cellular functions. However, one limitation of using 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several potential future directions for the study of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea. One direction is the development of more potent and specific inhibitors of the enzymes and proteins targeted by 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea. Another direction is the study of the potential use of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea in humans is necessary to determine its potential for clinical use.
Conclusion
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea is a small molecule that has shown promising results in scientific research for various applications. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied extensively. There are several potential future directions for the study of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea, including the development of more potent and specific inhibitors, the study of combination therapies, and the study of its pharmacokinetics and pharmacodynamics in humans.
合成法
The synthesis of 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea involves a series of chemical reactions that result in the formation of the final product. The method involves the use of various reagents and solvents, including piperazine, pyridine, and urea. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the purity and yield of the final product depend on the conditions used during the synthesis process.
科学的研究の応用
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation.
In addition to cancer research, 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea can improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[[4-(3-oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16-12-22(10-9-19-16)15-3-1-13(2-4-15)11-20-17(24)21-14-5-7-18-8-6-14/h1-8H,9-12H2,(H,19,23)(H2,18,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFZTXIHKWXBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)CNC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)

![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)
![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7681382.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)